Alpelisib is a synthetic, orally bioavailable, small molecule that acts as a selective inhibitor of the alpha isoform of phosphatidylinositol 3-kinase (PI3Kα). [] This kinase is a key component of the PI3K/AKT/mTOR pathway, a critical signaling pathway involved in cell growth, proliferation, survival, and metabolism. [, ] Alpelisib demonstrates high selectivity for the alpha isoform compared to other PI3K isoforms (β, γ, and δ). [] In preclinical studies, Alpelisib has demonstrated antitumor activity, particularly in cancers driven by activating mutations in the PIK3CA gene, which encodes the p110α subunit of PI3Kα. [, , ]
Alpelisib is a targeted therapeutic agent classified as a phosphatidylinositol-3-kinase inhibitor, specifically inhibiting the alpha isoform of the class I phosphatidylinositol-3-kinase. It is primarily indicated for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer that is advanced or metastatic and has mutations in the PIK3CA gene. Alpelisib represents a significant advancement in cancer therapy, particularly for patients who have not responded to traditional endocrine therapies.
Alpelisib was developed by Novartis and is marketed under the trade name Piqray. It is classified as an antineoplastic agent and falls under the category of targeted therapies aimed at specific molecular pathways involved in cancer progression. The compound's development was driven by the need for more effective treatments for breast cancers characterized by specific genetic mutations, particularly those affecting the PIK3CA gene.
The synthesis of Alpelisib has been optimized through various methods, significantly improving yield and purity compared to previous approaches. A novel synthesis method involves four main steps after an initial substitution reaction, which includes:
Alpelisib's chemical structure can be represented as follows:
The compound features a thiazole ring, which is crucial for its biological activity, along with various functional groups that enhance its binding affinity to the phosphatidylinositol-3-kinase enzyme.
The structural integrity of Alpelisib has been confirmed through various spectroscopic techniques, including nuclear magnetic resonance and mass spectrometry, which validate its molecular composition and confirm its intended design .
The synthesis of Alpelisib involves several key chemical reactions:
These reactions are characterized by mild conditions that favor high yields and minimize by-products .
Alpelisib exerts its therapeutic effects by selectively inhibiting the alpha isoform of phosphatidylinositol-3-kinase. This inhibition disrupts downstream signaling pathways that are critical for cell growth, proliferation, and survival in cancer cells. Specifically, it targets cells harboring mutations in the PIK3CA gene, leading to reduced tumor growth and enhanced apoptosis (programmed cell death).
Clinical studies have demonstrated that Alpelisib can synergize with endocrine therapies like letrozole, improving outcomes in patients with estrogen receptor-positive breast cancer . The mechanism involves modulation of key signaling pathways that lead to cell cycle arrest and reduced tumor viability.
Alpelisib is stable under standard laboratory conditions but should be protected from light and moisture to maintain its integrity. Its chemical reactivity allows it to engage effectively with biological targets within cancer cells.
Alpelisib is primarily used in clinical oncology for treating advanced breast cancer with specific genetic mutations. Its application extends beyond breast cancer; ongoing research aims to explore its efficacy against other malignancies characterized by similar molecular alterations.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2